molecular formula C25H26N6S2 B386194 (4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione

(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione

Cat. No.: B386194
M. Wt: 474.6g/mol
InChI Key: UEZRRQYTHYCACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes multiple functional groups such as sulfanyl, imino, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance reaction efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

(4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-4-{[(3-{[(Z)-(3-methyl-1-phenyl-5-thioxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}propyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione involves its interaction

Properties

Molecular Formula

C25H26N6S2

Molecular Weight

474.6g/mol

IUPAC Name

5-methyl-4-[3-[(5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazol-4-yl)methylideneamino]propyliminomethyl]-2-phenyl-1H-pyrazole-3-thione

InChI

InChI=1S/C25H26N6S2/c1-18-22(24(32)30(28-18)20-10-5-3-6-11-20)16-26-14-9-15-27-17-23-19(2)29-31(25(23)33)21-12-7-4-8-13-21/h3-8,10-13,16-17,28-29H,9,14-15H2,1-2H3

InChI Key

UEZRRQYTHYCACG-UHFFFAOYSA-N

SMILES

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NCCCN=CC3=C(NN(C3=S)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NCCCN=CC3=C(NN(C3=S)C4=CC=CC=C4)C

Origin of Product

United States

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